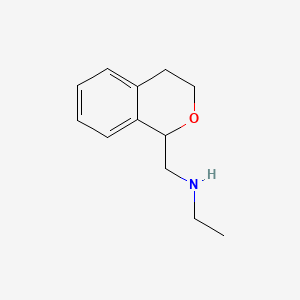
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one is a complex organic compound with a unique structure. This compound is characterized by its octahydro configuration and multiple methoxy groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one typically involves multiple steps, including cyclization and methoxylation reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients.
Pyrimido[1,2-a]azepine:
Uniqueness
3,4,5,6,7,8,9,10-Octahydro-7,14,16-trimethoxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its multiple methoxy groups and octahydro configuration differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
40790-11-2 |
|---|---|
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(12E)-8,16,18-trimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one |
InChI |
InChI=1S/C21H30O5/c1-15-9-8-12-17(23-2)11-7-5-6-10-16-13-18(24-3)14-19(25-4)20(16)21(22)26-15/h6,10,13-15,17H,5,7-9,11-12H2,1-4H3/b10-6+ |
InChI-Schlüssel |
LYQNWEHJZOZNLY-UXBLZVDNSA-N |
Isomerische SMILES |
CC1CCCC(CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1)OC |
Kanonische SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



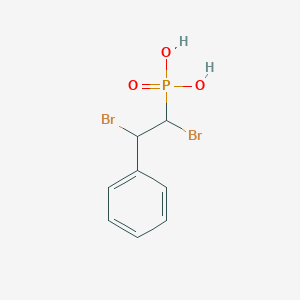
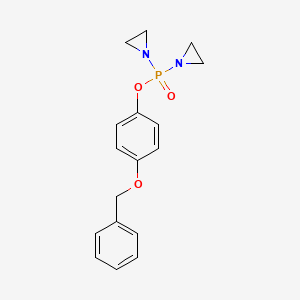




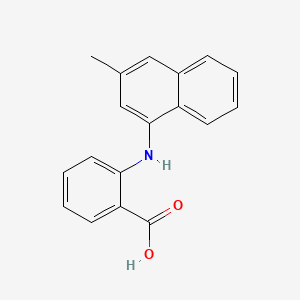
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
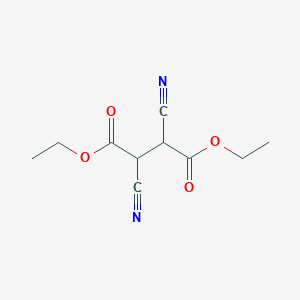
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)

